methyl {2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-oxoquinazolin-3(4H)-yl}acetate
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Overview
Description
METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused with a quinazolinone ring, and a methyl acetate group.
Preparation Methods
The synthesis of METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and its subsequent functionalization. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Chemical Reactions Analysis
METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes . The compound may inhibit the activity of certain enzymes or block the binding of ligands to receptors, thereby exerting its effects .
Comparison with Similar Compounds
METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE can be compared with other similar compounds, such as:
IMIDAZO[1,2-A]PYRIDINE: This compound shares the imidazo[1,2-a]pyridine core but lacks the quinazolinone ring and methyl acetate group.
QUINAZOLINONE: This compound contains the quinazolinone ring but lacks the imidazo[1,2-a]pyridine core and methyl acetate group.
METHYL ACETATE: This compound contains the methyl acetate group but lacks the imidazo[1,2-a]pyridine core and quinazolinone ring.
The unique combination of these structural features in METHYL 2-[2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETATE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O3S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-4-oxoquinazolin-3-yl]acetate |
InChI |
InChI=1S/C19H16N4O3S/c1-26-17(24)11-23-18(25)14-6-2-3-7-15(14)21-19(23)27-12-13-10-22-9-5-4-8-16(22)20-13/h2-10H,11-12H2,1H3 |
InChI Key |
WGYFGUKAPYVSMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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